2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
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Overview
Description
1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allyl group and a p-tolyloxy group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Attachment of the p-tolyloxy group: This step involves the reaction of the benzimidazole derivative with p-tolyl alcohol in the presence of a suitable activating agent, such as a strong acid or a coupling reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antifungal, antibacterial, or anticancer activities.
Material Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Catalysis: It can serve as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
1-Allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-Methyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of an allyl group, which may affect its reactivity and biological activity.
2-((p-Tolyloxy)methyl)-1H-benzo[d]imidazole: Lacks the allyl group, potentially resulting in different chemical and biological properties.
The presence of the allyl group in 2-[(4-methylphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole may confer unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFCHWKRACJYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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